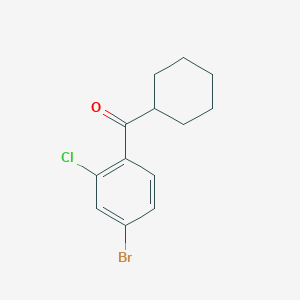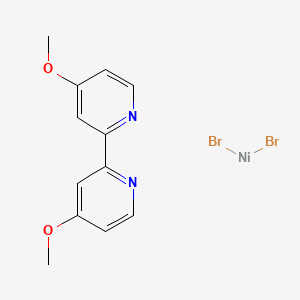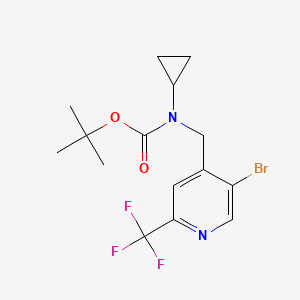![molecular formula C10H11NO4 B13918562 Methyl 4-[acetyl(hydroxy)amino]benzoate CAS No. 62641-35-4](/img/structure/B13918562.png)
Methyl 4-[acetyl(hydroxy)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[acetyl(hydroxy)amino]benzoate: is an organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.199 g/mol . This compound is a derivative of benzoic acid and features an acetyl group, a hydroxy group, and an amino group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 4-[acetyl(hydroxy)amino]benzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce methyl 4-nitrobenzoate.
Reduction of Nitro Group: The nitro group in methyl 4-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in methyl 4-aminobenzoate.
Acetylation: Methyl 4-aminobenzoate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale nitration, reduction, and acetylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Methyl 4-[acetyl(hydroxy)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Methyl 4-[acetyl(carbonyl)amino]benzoate.
Reduction: this compound alcohol.
Substitution: N-alkyl derivatives of this compound.
Aplicaciones Científicas De Investigación
Methyl 4-[acetyl(hydroxy)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-[acetyl(hydroxy)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the amino group can participate in nucleophilic reactions, potentially modifying the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-[acetyl(hydroxy)amino]benzoate, used in organic synthesis and as a dye intermediate.
Methyl 4-hydroxybenzoate: Commonly used as an antimicrobial preservative in foods, drugs, and cosmetics.
Methyl 4-acetylbenzoate: An aromatic ketone used in the preparation of various organic compounds.
Uniqueness:
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62641-35-4 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
methyl 4-[acetyl(hydroxy)amino]benzoate |
InChI |
InChI=1S/C10H11NO4/c1-7(12)11(14)9-5-3-8(4-6-9)10(13)15-2/h3-6,14H,1-2H3 |
Clave InChI |
SIPZTSOBXMNKGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)








![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
